molecular formula C13H16BrNO B14082174 N-[(1R)-1-(4-bromophenyl)ethyl]cyclobutanecarboxamide CAS No. 286442-93-1

N-[(1R)-1-(4-bromophenyl)ethyl]cyclobutanecarboxamide

Cat. No.: B14082174
CAS No.: 286442-93-1
M. Wt: 282.18 g/mol
InChI Key: ZKVJJEODNIPOPE-SECBINFHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutanecarboxamide, N-[(1R)-1-(4-bromophenyl)ethyl]- typically involves the use of Suzuki–Miyaura coupling reactions . This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent like ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Cyclobutanecarboxamide, N-[(1R)-1-(4-bromophenyl)ethyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclobutanecarboxamides.

Scientific Research Applications

Cyclobutanecarboxamide, N-[(1R)-1-(4-bromophenyl)ethyl]- has several scientific research applications :

    Chemistry: Used in the study of molecular force fields and reaction mechanisms.

    Biology: Investigated for its potential interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and drug design.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclobutanecarboxamide, N-[(1R)-1-(4-bromophenyl)ethyl]- involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclobutanecarboxamide, N-[(1R)-1-(4-bromophenyl)ethyl]- is unique due to its specific structural configuration and the presence of the bromophenyl group. This structural feature can influence its reactivity, binding affinity, and overall properties, distinguishing it from other similar compounds.

Properties

CAS No.

286442-93-1

Molecular Formula

C13H16BrNO

Molecular Weight

282.18 g/mol

IUPAC Name

N-[(1R)-1-(4-bromophenyl)ethyl]cyclobutanecarboxamide

InChI

InChI=1S/C13H16BrNO/c1-9(10-5-7-12(14)8-6-10)15-13(16)11-3-2-4-11/h5-9,11H,2-4H2,1H3,(H,15,16)/t9-/m1/s1

InChI Key

ZKVJJEODNIPOPE-SECBINFHSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)Br)NC(=O)C2CCC2

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NC(=O)C2CCC2

Origin of Product

United States

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